molecular formula C39H56ClN3O10S B12402921 DM-CO-(CH2)5-SMe

DM-CO-(CH2)5-SMe

Cat. No.: B12402921
M. Wt: 794.4 g/mol
InChI Key: BFNYSMXVEUWMPZ-WVHJZCRASA-N
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Description

DM-CO-(CH2)5-SMe is a cytotoxic anticancer agent derived from antibody-drug conjugate (ADC) metabolites. It features a carbonyl (CO) group linked to a pentamethylene sulfide (SMe) moiety via a five-carbon aliphatic chain [(CH2)5]. This compound exhibits broad-spectrum cytotoxicity against multiple cancer cell lines, including H1703 (non-small cell lung carcinoma), H1975 (lung adenocarcinoma), COLO704, and Colo720E (colorectal adenocarcinoma) . As a component of ADCs, this compound functions as a microtubule inhibitor, disrupting mitotic spindle formation and inducing apoptosis in proliferating cells . Its structural design balances hydrophobicity and metabolic stability, enabling efficient payload delivery to tumor targets.

Properties

Molecular Formula

C39H56ClN3O10S

Molecular Weight

794.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(6-methylsulfanylhexanoyl)amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-23-14-13-15-30(50-8)39(48)22-29(51-37(47)41-39)24(2)35-38(4,53-35)31(52-36(46)25(3)42(5)32(44)16-11-10-12-17-54-9)21-33(45)43(6)27-19-26(18-23)20-28(49-7)34(27)40/h13-15,19-20,24-25,29-31,35,48H,10-12,16-18,21-22H2,1-9H3,(H,41,47)/b15-13+,23-14+/t24-,25+,29+,30-,31+,35+,38+,39+/m1/s1

InChI Key

BFNYSMXVEUWMPZ-WVHJZCRASA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCSC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DM-CO-(CH2)5-SMe involves the preparation of maytansinoid derivatives with self-immolative peptide linkers. These derivatives are then conjugated to antibodies to form ADCs. The specific reaction conditions and steps are detailed in the preparation of maytansinoid derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of the maytansinoid derivatives followed by their conjugation to antibodies. The process requires stringent control of reaction conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: DM-CO-(CH2)5-SMe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, particularly involving the sulfur and methylene groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

DM-CO-(CH2)5-SMe has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DM-CO-(CH2)5-SMe involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to tubulin, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest and apoptosis in cancer cells. The self-immolative peptide linker facilitates the release of the active maytansinoid derivative within the target cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with DM3-SMe

Property This compound DM3-SMe
Core Structure CO-(CH2)5-SMe Methylated serine + dopamine derivative
Mechanism Microtubule inhibition Microtubule inhibition
Key Cell Lines H1703, H1975, COLO704, Colo720E Leukemia, lymphoma models
Metabolic Stability High (long aliphatic chain) Moderate (polar serine group)

Comparison with Functionally Similar Compounds: (S,R,S)-AHPC-O-CF3-CO-cyclohexene-Bpin

Functional Overlap in Targeted Therapies

(S,R,S)-AHPC-O-CF3-CO-cyclohexene-Bpin is a PROTAC (proteolysis-targeting chimera) degrader conjugate. Like this compound, it is used in precision oncology but operates via ubiquitin-proteasome-mediated protein degradation rather than microtubule disruption. It targets SMARCA2/4 chromatin remodelers, making it functionally distinct yet complementary in therapeutic strategy .

Structural and Mechanistic Differences

The PROTAC compound incorporates a Bpin (boron-containing) group and a trifluoromethyl (CF3) substituent, enhancing its binding affinity for E3 ubiquitin ligases. In contrast, this compound relies on its sulfide group for ADC linkage and cytotoxicity (Table 2) .

Table 2: Comparison with PROTAC Degrader Conjugates

Property This compound (S,R,S)-AHPC-O-CF3-CO-cyclohexene-Bpin
Primary Use ADC payload for direct cytotoxicity PROTAC-mediated protein degradation
Target Microtubules SMARCA2/4 chromatin remodelers
Key Functional Groups CO-(CH2)5-SMe CF3, Bpin, cyclohexene
Therapeutic Scope Broad solid tumors Specific epigenetic drivers

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